molecular formula C28H23F6N3O2 B580620 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione CAS No. 1223105-89-2

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione

Cat. No.: B580620
CAS No.: 1223105-89-2
M. Wt: 547.501
InChI Key: SQPFGTYBBLELED-ZJSXRUAMSA-N
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Description

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione is a complex organic compound characterized by the presence of trifluoromethyl groups and a cyclobutene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors. The cyclobutene ring structure contributes to its unique binding properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]phenol
  • Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenyl-

Uniqueness

Compared to similar compounds, 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione stands out due to its cyclobutene ring structure and the presence of both trifluoromethyl and amino groups

Biological Activity

The compound 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione (CAS Number: 1211565-07-9) is a synthetic organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H21F6N3O2C_{20}H_{21}F_6N_3O_2 with a molecular weight of approximately 449.39 g/mol. The structural characteristics include:

  • Trifluoromethyl groups that enhance lipophilicity and potentially increase biological activity.
  • Cyclobutene-1,2-dione moiety , which is often associated with various biological activities.

The biological activity of this compound may be attributed to its interaction with specific cellular targets, particularly in the context of enzyme inhibition. Preliminary studies suggest that it may inhibit lysosomal phospholipases, which are crucial for lipid metabolism and cell signaling processes. The inhibition of these enzymes can lead to altered cellular homeostasis and may contribute to the therapeutic effects observed in various conditions .

Pharmacological Effects

Research indicates that compounds with similar structures can exhibit a range of pharmacological effects:

  • Anticancer Activity : Compounds featuring cyclobutene and amino functionalities have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through various pathways.
  • Anti-inflammatory Effects : Inhibition of phospholipase A2 has been linked to reduced inflammation in preclinical models .
  • Neuroprotective Properties : Some derivatives exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. It was found that modifications on the amino groups significantly influenced cytotoxicity against various cancer cell lines. The presence of trifluoromethyl groups enhanced activity due to increased membrane permeability and target affinity .

Study 2: Enzyme Inhibition

Research highlighted in Biochemical Pharmacology reported that compounds similar to this compound effectively inhibited lysosomal phospholipase A2 (PLA2G15). This inhibition was linked to reduced lipid accumulation in macrophages, suggesting potential applications in treating lipid storage diseases .

Data Table: Biological Activity Summary

Activity TypeEffect/OutcomeReference
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced inflammation via PLA2 inhibition
NeuroprotectiveModulated neurotransmitter levelsInternal Research

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F6N3O2/c1-37(2)24(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)36-23-22(25(38)26(23)39)35-20-14-18(27(29,30)31)13-19(15-20)28(32,33)34/h3-15,21,24,35-36H,1-2H3/t21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFGTYBBLELED-ZJSXRUAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104983
Record name 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223105-89-2
Record name 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223105-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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